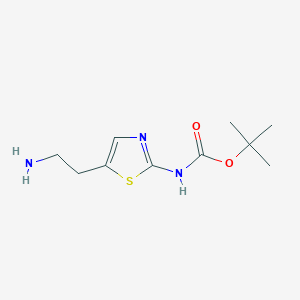![molecular formula C14H24ClN B1390251 Spiro[adamantane-2,4'-piperidine] hydrochloride CAS No. 1797363-68-8](/img/structure/B1390251.png)
Spiro[adamantane-2,4'-piperidine] hydrochloride
Vue d'ensemble
Description
Spiro[adamantane-2,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 1797363-68-8 . It has a molecular weight of 241.8 . It is a powder in physical form .
Physical And Chemical Properties Analysis
Spiro[adamantane-2,4’-piperidine] hydrochloride is a powder in physical form . It has a molecular weight of 241.8 . The compound is stored at room temperature .Applications De Recherche Scientifique
Anti-Influenza A Virus Activity
Spiro[adamantane-2,4'-piperidine] hydrochloride and its derivatives have demonstrated significant activity against the influenza A virus. For instance, spiro[piperidine-2,2'-adamantane], a closely related compound, has been identified as one of the most potent synthetic anti-influenza A aminoadamantanes tested, capable of forming hydrogen bonds within the receptor and exhibiting activity against influenza A H3N2 virus (Fytas et al., 2010). Additionally, various spiro[adamantane-2,4'-piperidine] derivatives have been synthesized and found effective against influenza A, showing promise as anti-influenza agents (Kolocouris et al., 2007).
Histone Deacetylase (HDAC) Inhibition
This compound derivatives have been explored as histone deacetylase (HDAC) inhibitors. These compounds, especially those with hydroxamic acid derivatives, have shown the ability to inhibit nuclear extract HDACs and demonstrated antiproliferative activity on different tumor cell lines. Notably, some derivatives have exhibited good oral bioavailability and tumor growth inhibition in murine models (Varasi et al., 2011).
Structural and Synthetic Insights
Spiro[adamantane-2,4'-piperidine] and its derivatives have been subjects of extensive synthetic research. Studies have been conducted to develop new synthetic routes, such as the intramolecular Mannich reaction, to prepare spiropiperidine skeletons efficiently (Ciblat et al., 2001). These studies provide valuable insights into the structural aspects and synthetic methodologies applicable to this compound.
Photolabeling in Biological Membranes
Adamantanediazirine, a derivative of spiro[adamantane-2,4'-piperidine], has been used as a photoactivatable reagent for labeling intrinsic proteins in biological membranes. This application helps distinguish intrinsic from extrinsic membrane proteins and locate amino acid residues within intrinsic proteins that are in contact with the lipid bilayer (Bayley & Knowles, 1980).
Safety and Hazards
Orientations Futures
While specific future directions for Spiro[adamantane-2,4’-piperidine] hydrochloride are not mentioned in the search results, there is a general interest in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner, which is a significant objective in organic and medicinal chemistry .
Mécanisme D'action
Mode of Action
It’s worth noting that the structurally similar compound, amantadine, is known to increase dopamine release in the brain . This could potentially hint at a similar mechanism for Spiro[adamantane-2,4’-piperidine] hydrochloride, but further studies are required to confirm this.
Biochemical Pathways
The biochemical pathways affected by Spiro[adamantane-2,4’-piperidine] hydrochloride are currently unknown
Analyse Biochimique
Biochemical Properties
Spiro[adamantane-2,4’-piperidine] hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation to modulate its activity .
Cellular Effects
The effects of Spiro[adamantane-2,4’-piperidine] hydrochloride on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering cellular responses .
Molecular Mechanism
At the molecular level, Spiro[adamantane-2,4’-piperidine] hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[adamantane-2,4’-piperidine] hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of Spiro[adamantane-2,4’-piperidine] hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
Spiro[adamantane-2,4’-piperidine] hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may enhance or inhibit the activity of enzymes involved in energy production, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, Spiro[adamantane-2,4’-piperidine] hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its activity and function. For instance, it may accumulate in certain organelles, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of Spiro[adamantane-2,4’-piperidine] hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, thereby modulating its effects on cellular processes. For example, its presence in the mitochondria may influence energy production and metabolic pathways .
Propriétés
IUPAC Name |
spiro[adamantane-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-3-15-4-2-14(1)12-6-10-5-11(8-12)9-13(14)7-10;/h10-13,15H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIIKSBTFCVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3CC4CC(C3)CC2C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



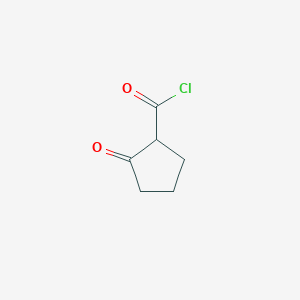


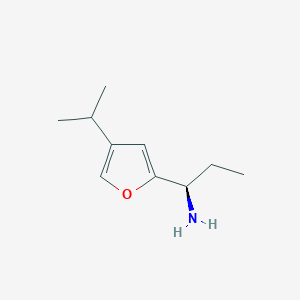


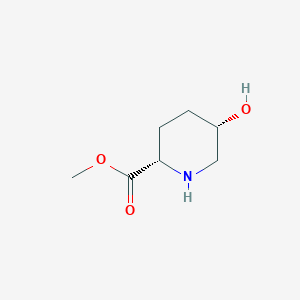
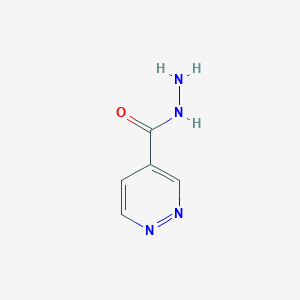
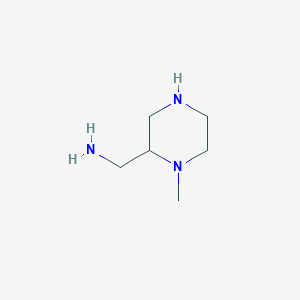


![ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1390185.png)

